REACTION_SMILES
|
[CH2:3]([O:4][C:5](=[O:6])[N:8]1[CH2:9][CH2:10][N:11]([c:14]2[c:15]([F:30])[cH:16][c:17]3[c:18](=[O:29])[c:19]([C:26](=[O:27])[OH:28])[cH:20][n:21]([CH:24]=[CH2:25])[c:22]3[n:23]2)[CH2:12][CH2:13]1)[CH3:7].[CH3:31][C:32](=[O:33])[OH:34].[Na+:2].[OH-:1]>>[NH:8]1[CH2:9][CH2:10][N:11]([c:14]2[c:15]([F:30])[cH:16][c:17]3[c:18](=[O:29])[c:19]([C:26](=[O:27])[OH:28])[cH:20][n:21]([CH:24]=[CH2:25])[c:22]3[n:23]2)[CH2:12][CH2:13]1
|
Name
|
C=Cn1cc(C(=O)O)c(=O)c2cc(F)c(N3CCN(C(=O)OCC)CC3)nc21
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=Cn1cc(C(=O)O)c(=O)c2cc(F)c(N3CCN(C(=O)OCC)CC3)nc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
C=Cn1cc(C(=O)O)c(=O)c2cc(F)c(N3CCNCC3)nc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |